molecular formula C21H15F3N4O3S B356439 N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide CAS No. 714948-88-6

N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide

Cat. No.: B356439
CAS No.: 714948-88-6
M. Wt: 460.4g/mol
InChI Key: QMOUCDQRNZRYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a quinoxaline ring and a benzenesulfonamide group. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The trifluoromethoxy aniline derivative is then synthesized separately through nucleophilic aromatic substitution reactions. Finally, the quinoxaline and aniline derivatives are coupled under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[4-(trifluoromethoxy)anilino]-2-quinoxalinyl}benzenesulfonamide
  • This compound analogs
  • Other quinoxaline derivatives

Uniqueness

This compound stands out due to its unique trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

714948-88-6

Molecular Formula

C21H15F3N4O3S

Molecular Weight

460.4g/mol

IUPAC Name

N-[3-[4-(trifluoromethoxy)anilino]quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H15F3N4O3S/c22-21(23,24)31-15-12-10-14(11-13-15)25-19-20(27-18-9-5-4-8-17(18)26-19)28-32(29,30)16-6-2-1-3-7-16/h1-13H,(H,25,26)(H,27,28)

InChI Key

QMOUCDQRNZRYQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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